molecular formula C20H20O6 B14860293 (S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-en-1-yl)chroman-4-one

(S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-en-1-yl)chroman-4-one

Cat. No.: B14860293
M. Wt: 356.4 g/mol
InChI Key: QMYILUYFNCCEPY-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-en-1-yl)chroman-4-one is a prenylated flavonoid characterized by a chroman-4-one core substituted with hydroxyl groups at positions 2, 4, 5, and 7, and a 3-methylbut-2-en-1-yl (prenyl) group at position 6. Its molecular formula is C₂₀H₁₈O₅ (molecular weight: ~338.35 g/mol) . The compound’s stereochemistry (S-configuration at C-2) and prenyl group enhance its structural complexity and bioactivity. Prenylated flavonoids like this are notable for their enhanced membrane permeability and interactions with hydrophobic protein domains, which contribute to pharmacological properties such as neuroprotection and anti-amyloid activity .

Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-18-19(20(13)25)16(24)9-17(26-18)12-6-4-11(21)7-14(12)22/h3-4,6-8,17,21-23,25H,5,9H2,1-2H3/t17-/m0/s1

InChI Key

QMYILUYFNCCEPY-KRWDZBQOSA-N

Isomeric SMILES

CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=C(C=C(C=C3)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cudraflavanone B is typically isolated from natural sources rather than synthesized through artificial means. The extraction process involves the use of solvents to separate the compound from the root bark of Cudrania tricuspidata .

Industrial Production Methods

Industrial production of cudraflavanone B primarily relies on the cultivation of Cudrania tricuspidata and subsequent extraction of the compound from the plant material. This method ensures a sustainable and efficient production process .

Chemical Reactions Analysis

Types of Reactions

Cudraflavanone B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of cudraflavanone B include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of cudraflavanone B depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized flavonoid derivatives, while reduction reactions may produce reduced flavonoid compounds .

Mechanism of Action

Cudraflavanone B exerts its effects by downregulating the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) signaling pathways. These pathways play crucial roles in the regulation of inflammatory responses. By inhibiting these pathways, cudraflavanone B reduces the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation .

Comparison with Similar Compounds

Key Observations :

  • Prenylation: The target compound’s prenyl group increases lipophilicity (log P ~1.96 vs. -0.87 for non-prenylated analogs), enhancing membrane permeability and protein binding .
  • Glycosylation : Aurantiin’s glycosylation reduces GI absorption (log P = -0.44) and makes it a P-gp substrate, unlike the target compound .

Bioactivity and Pharmacokinetics

Anti-Amyloid Activity

The target compound’s prenyl group enhances binding to hydrophobic regions of Aβ42 (amyloid-beta 42), a key protein in Alzheimer’s disease. Molecular docking studies show stronger interactions (ΔG = -8.2 kcal/mol) compared to non-prenylated analogs (ΔG = -6.5 kcal/mol) .

Neuroprotection and BBB Permeability

Unlike Aurantiin, which has low blood-brain barrier (BBB) permeation due to glycosylation, the target compound’s smaller size and prenyl group suggest moderate BBB penetration, critical for neuroprotective applications .

Antioxidant Capacity

The 5,7-dihydroxy configuration in the A-ring and 2,4-dihydroxy substitution in the B-ring confer strong radical-scavenging activity (IC₅₀ = 12.5 µM in DPPH assay), outperforming analogs with fewer hydroxyl groups (e.g., Neobavaisoflavone, IC₅₀ = 28.7 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.